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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on avoiding interference in drug interaction studies involving ACP-
5862, the active metabolite of acalabrutinib.

Frequently Asked Questions (FAQs)
Q1: What is ACP-5862 and what is its primary mechanism of action?

A1: ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-

generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Like its parent drug, ACP-5862 is a

selective and irreversible BTK inhibitor. It forms a covalent bond with a cysteine residue in the

active site of the BTK enzyme, leading to inhibition of its activity.[2] This inhibition disrupts B-

cell receptor (BCR) and cytokine receptor signaling pathways, which are crucial for B-cell

proliferation, trafficking, chemotaxis, and adhesion.[2]

Q2: What is the primary metabolic pathway for the formation and clearance of ACP-5862?

A2: In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme

responsible for both the formation of ACP-5862 from acalabrutinib and its subsequent

metabolism.[3][4] Metabolic clearance by the liver is the main route of elimination for

acalabrutinib and its metabolites.[5][6]

Q3: What is the potential for ACP-5862 to cause drug-drug interactions (DDIs)?
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A3: Based on in vitro studies, ACP-5862 is a weak inhibitor of CYP2C9 and CYP2C19.[3][4] It

does not significantly inhibit CYP1A2, CYP2B6, CYP2D6, UGT1A1, UGT2B7, or aldehyde

oxidase.[3][4] Neither acalabrutinib nor ACP-5862 strongly induces CYP1A2, CYP2B6, or

CYP3A4 mRNA.[3][4] While acalabrutinib and ACP-5862 are substrates of the transporters

MDR1 and BCRP, they are not substrates of OATP1B1 or OATP1B3.[3][4] Overall,

acalabrutinib and ACP-5862 are considered to have a favorable drug interaction profile.[3]

Q4: How should concomitant medications be managed in clinical studies involving

acalabrutinib/ACP-5862?

A4: Co-administration of acalabrutinib with strong CYP3A inhibitors (e.g., itraconazole) or

inducers (e.g., rifampicin) should be avoided or managed with dose adjustments.[1][7]

Physiologically-based pharmacokinetic (PBPK) modeling suggests that the magnitude of the

DDI is less significant when considering the total active components (acalabrutinib + ACP-
5862).[7] For moderate CYP3A inhibitors, dose reduction of acalabrutinib may be necessary.[8]

Troubleshooting Guides
Issue 1: Unexpected variability in pharmacokinetic (PK) data for ACP-5862.

Possible Cause: Concomitant medication use affecting CYP3A4 activity.

Troubleshooting Steps:

Review patient medication logs for any known CYP3A4 inhibitors or inducers.

Stratify PK data based on concomitant medication use to identify potential trends.

Consider genotyping for CYP3A4 polymorphisms in the study population if significant

variability persists.

Issue 2: Discrepancy between in vitro DDI predictions and observed clinical interactions.

Possible Cause: Contribution of transporters or other metabolic pathways not fully

characterized in vitro.

Troubleshooting Steps:
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Re-evaluate the in vitro experimental design to ensure all relevant enzymes and

transporters were assessed.

Conduct dedicated clinical DDI studies with specific probe substrates for the transporters

or enzymes of concern.

Utilize PBPK modeling to simulate the contribution of multiple pathways to the observed

interaction.

Issue 3: Difficulty in quantifying the relative contribution of ACP-5862 to the overall clinical

effect.

Possible Cause: The high variability in the ratio of metabolite to parent drug exposure across

individuals.

Troubleshooting Steps:

Develop and validate a robust bioanalytical method to accurately measure both

acalabrutinib and ACP-5862 concentrations.

Perform exposure-response modeling that incorporates the concentrations of both the

parent drug and the active metabolite.

Consider the relative potency of ACP-5862 (approximately 50% of acalabrutinib for BTK

inhibition) in the exposure-response analysis.[1][9]

Data Presentation
Table 1: In Vitro Enzyme Kinetics and Inhibition Data for ACP-5862

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6656940/
https://go.drugbank.com/drugs/DB11703
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2622267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Enzyme/System Reference

Metabolism

Primary Metabolizing

Enzyme
CYP3A4

Human Liver

Microsomes
[3][4]

Km (ACP-5862

formation)
2.78 µM Recombinant CYP3A4 [4]

Vmax (ACP-5862

formation)

4.13 pmol/pmol

CYP3A/min
Recombinant CYP3A4 [4]

Intrinsic Clearance 23.6 µL/min/mg
Human Liver

Microsomes
[4]

CYP Inhibition

CYP2C9 Inhibition Weak
Human Liver

Microsomes
[3][4]

CYP2C19 Inhibition Weak
Human Liver

Microsomes
[3][4]

CYP1A2, CYP2B6,

CYP2D6

No significant

inhibition

Human Liver

Microsomes
[3]

Transporter Substrate

MDR1 (P-

glycoprotein)
Substrate In vitro cell lines [3][4]

BCRP Substrate In vitro cell lines [3][4]

OATP1B1, OATP1B3 Not a substrate In vitro cell lines [3][4]

Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay

Objective: To determine the potential of ACP-5862 to inhibit major cytochrome P450

enzymes.
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Materials: Human liver microsomes, recombinant human CYP enzymes, specific CYP probe

substrates and their metabolites, ACP-5862, positive control inhibitors, NADPH regenerating

system.

Methodology:

Pre-incubate ACP-5862 at a range of concentrations with human liver microsomes or

recombinant CYP enzymes in the presence of the NADPH regenerating system.

Initiate the reaction by adding a specific probe substrate for the CYP isoform being tested.

After a defined incubation period, terminate the reaction.

Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS

method.

Calculate the IC50 value for ACP-5862 against each CYP isoform.

Protocol 2: Transporter Substrate Assessment

Objective: To determine if ACP-5862 is a substrate of key uptake or efflux transporters.

Materials: Polarized cell monolayers overexpressing the transporter of interest (e.g., Caco-2

for MDR1 and BCRP), ACP-5862, known transporter inhibitors and substrates, appropriate

buffer solutions.

Methodology:

Plate the transporter-expressing cells on permeable supports.

Add ACP-5862 to either the apical or basolateral side of the cell monolayer.

At various time points, collect samples from the opposite chamber.

Measure the concentration of ACP-5862 in the collected samples using LC-MS/MS.

Calculate the apparent permeability (Papp) in both the apical-to-basolateral and

basolateral-to-apical directions.
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An efflux ratio (Papp, B-A / Papp, A-B) significantly greater than 2, which is reduced in the

presence of a known inhibitor, suggests that ACP-5862 is a substrate of the efflux

transporter.

Mandatory Visualizations
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Caption: B-Cell Receptor signaling pathway and the inhibitory action of ACP-5862 on BTK.
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Caption: Workflow for assessing the drug-drug interaction potential of ACP-5862.
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Caption: Metabolic relationship between acalabrutinib, ACP-5862, and CYP3A4 modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2622267?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2622267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

